Cas no 2172125-79-8 (3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid)

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid structure
2172125-79-8 structure
商品名:3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid
CAS番号:2172125-79-8
MF:C24H26N2O6
メガワット:438.473046779633
CID:5865726
PubChem ID:165511566

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid
    • 2171148-58-4
    • (1r,3r)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
    • (1s,3s)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
    • 2172125-79-8
    • 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
    • EN300-1531103
    • 2171223-01-9
    • EN300-1531472
    • EN300-1545610
    • インチ: 1S/C24H26N2O6/c27-22(26-16-11-15(12-16)23(28)29)14-31-10-9-25-24(30)32-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,30)(H,26,27)(H,28,29)
    • InChIKey: OHDGWIGPKMRIBE-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CC(C1)NC(COCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 438.17908655g/mol
  • どういたいしつりょう: 438.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1545610-2.5g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
2.5g
$6602.0 2023-07-10
Enamine
EN300-1545610-0.25g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
0.25g
$3099.0 2023-07-10
Enamine
EN300-1545610-10.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
10.0g
$14487.0 2023-07-10
Enamine
EN300-1545610-5000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
5000mg
$9769.0 2023-09-25
Enamine
EN300-1545610-500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
500mg
$3233.0 2023-09-25
Enamine
EN300-1545610-1000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
1000mg
$3368.0 2023-09-25
Enamine
EN300-1545610-0.5g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
0.5g
$3233.0 2023-07-10
Enamine
EN300-1545610-0.1g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
0.1g
$2963.0 2023-07-10
Enamine
EN300-1545610-0.05g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
0.05g
$2829.0 2023-07-10
Enamine
EN300-1545610-5.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}cyclobutane-1-carboxylic acid
2172125-79-8
5.0g
$9769.0 2023-07-10

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid 関連文献

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acidに関する追加情報

Professional Introduction to 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic Acid (CAS No. 2172125-79-8)

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid, with the CAS number 2172125-79-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a cyclobutane ring and multiple functional groups that contribute to its unique chemical properties and potential biological activities.

The structural complexity of 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid makes it a subject of considerable interest for researchers exploring novel therapeutic agents. The presence of a fluoren-9-yl moiety, which is a fused bicyclic aromatic system, suggests potential interactions with biological targets that are sensitive to aromatic structures. This feature, combined with the amide and ester functionalities, positions the compound as a versatile scaffold for drug design.

In recent years, there has been growing interest in the development of molecules that can modulate biological pathways by targeting specific enzymes or receptors. The cyclobutane ring in 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid introduces rigidity to the molecular structure, which can be advantageous in terms of binding affinity and selectivity. This rigidity, coupled with the polar functional groups, allows for precise interactions with biological targets, making it a promising candidate for further investigation.

The compound's name contains several key features that highlight its chemical composition. The term (9H-fluoren-9-yl)methoxycarbonyl indicates the presence of a fluorene-based moiety that is further modified by a methoxycarbonyl group. This group is often used in pharmaceutical chemistry to enhance solubility and metabolic stability. The presence of an amino group in the structure suggests potential reactivity with other biomolecules, which could be exploited for therapeutic purposes.

The ethoxyacetamido portion of the molecule introduces another layer of complexity, providing additional sites for interaction with biological targets. This segment also contributes to the overall solubility and bioavailability of the compound, which are critical factors in drug development. The carboxylic acid group at the end of the molecule further enhances its potential as a drug candidate by allowing for salt formation and improving solubility in aqueous environments.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate interactions between 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid and various biological targets. These simulations have revealed potential applications in areas such as oncology, inflammation, and neurodegenerative diseases.

In oncology research, compounds with similar structural features have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The rigid cyclobutane ring and the presence of multiple functional groups make 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid an attractive candidate for further exploration in this field. Preclinical studies have suggested that such compounds can disrupt signaling pathways that are critical for cancer cell survival.

In addition to oncology, 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid has shown potential in treating inflammatory diseases. Inflammatory processes are often mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are targets for many anti-inflammatory drugs. The structural features of this compound suggest that it may be able to inhibit these enzymes effectively.

The neurodegenerative disease research area has also seen interest in molecules with similar structural motifs. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of misfolded proteins and oxidative stress. Compounds that can modulate protein folding or reduce oxidative stress may offer therapeutic benefits. The unique combination of functional groups in 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid makes it a candidate for further investigation in this context.

The synthesis of 3-{2--{((9H-fluoren--{9}-yl)methoxycarbonyl})--{amino})--{ethoxyacetamido}}--{cyclobutane}-1--{carboxylic acid}} involves multiple steps and requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in this regard.

The analytical characterization of 3-{2--{((9H-fluoren--{9}-yl)methoxycarbonyl})--{amino})--{ethoxyacetamido}}--{cyclobutane}-1--{carboxylic acid}} is also crucial for understanding its properties and ensuring its suitability for further applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about the molecular structure and purity of the compound.

In conclusion, 3-{2--{((9H-fluoren--{9}-yl)methoxycarbonyl})--{amino})--{ethoxyacetamido}}--{cyclobutane}-1--{carboxylic acid}, CAS No. 2172125–79–8, is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural features make it an attractive candidate for further exploration in areas such as oncology, inflammation, and neurodegenerative diseases. Continued research into this compound promises to yield valuable insights into its biological activities and therapeutic applications.

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